2-Methylpentyl 2-methylbutyrate

Description

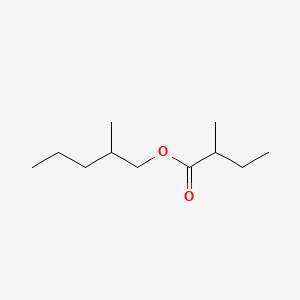

Structure

2D Structure

3D Structure

Properties

CAS No. |

83783-88-4 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-methylpentyl 2-methylbutanoate |

InChI |

InChI=1S/C11H22O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3 |

InChI Key |

RVVHHUUVQYONCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)COC(=O)C(C)CC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Methylpentyl 2 Methylbutyrate

Enzymatic Esterification Mechanisms

The final and definitive step in the formation of 2-methylpentyl 2-methylbutyrate (B1264701) is an enzymatic esterification reaction. This process involves the joining of an alcohol and an acyl group, a reaction catalyzed by a specific class of enzymes. The availability of the precursors and the activity of these enzymes are the primary determinants of the final concentration of the ester.

The direct precursors for the synthesis of 2-methylpentyl 2-methylbutyrate are 2-methylpentanol (the alcohol moiety) and 2-methylbutyric acid (the acyl moiety). However, the acid must first be activated to its thioester derivative, 2-methylbutyryl-Coenzyme A (CoA), to be utilized in the esterification reaction.

These branched-chain precursors are primarily derived from the catabolism of branched-chain amino acids (BCAAs). nih.gov Specifically, the amino acid L-isoleucine is a key starting material for both the alcohol and the acid components of branched-chain esters like 2-methylbutyl acetate (B1210297) and, by extension, similar structures. nih.govigem.org The metabolic breakdown of isoleucine produces precursor molecules that can be converted into either 2-methylbutanol or 2-methylbutyryl-CoA. frontiersin.orgnih.gov Studies have shown that the administration of labeled BCAAs to tissues leads to the production of the corresponding branched-chain fatty acids and alcohols, confirming their role as precursors. nih.gov

Alcohol acyltransferases (AATs) are the key enzymes that catalyze the final step in the biosynthesis of volatile esters. nih.govnih.gov These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, forming the ester bond. igem.org In the case of this compound, an AAT enzyme would catalyze the reaction between 2-methylpentanol and 2-methylbutyryl-CoA.

AATs belong to the large BAHD superfamily of acyltransferases, named after the first four enzymes of this type to be characterized: BEAT, AHCT, HCBT, and DAT. frontiersin.orgnih.gov Research on various fruits, including apples, strawberries, and melons, has demonstrated that AATs often have a broad substrate specificity, meaning they can utilize a wide range of different alcohols and acyl-CoAs. igem.orgnih.gov This suggests that the specific profile of esters produced in a given fruit is determined not only by the enzyme's preferences but significantly by the available pool of alcohol and acyl-CoA precursors. nih.gov The expression and activity of AAT enzymes often increase during fruit ripening, which correlates with the peak in ester production. igem.org

Table 1: Characteristics of Alcohol Acyltransferase (AAT) Enzymes

| Characteristic | Description | References |

| Enzyme Family | BAHD Superfamily of Acyltransferases | frontiersin.org, nih.gov |

| Function | Catalyzes the final step of ester biosynthesis by transferring an acyl group from an acyl-CoA to an alcohol. | nih.gov, nih.gov, igem.org |

| Substrates | A wide range of alcohols and acyl-CoAs. | nih.gov, igem.org |

| Regulation | Expression and activity are often induced during fruit ripening. | nih.gov, igem.org |

| Product Determinant | Substrate availability (pool of alcohols and acyl-CoAs) is a major factor in determining the final ester profile. | nih.gov |

The lipoxygenase (LOX) pathway is a major metabolic route responsible for generating a variety of volatile compounds, particularly C6 aldehydes and alcohols, often referred to as green leaf volatiles. researchgate.netcabidigitallibrary.org The pathway starts with the oxidation of polyunsaturated fatty acids, such as linoleic acid and linolenic acid, by LOX enzymes. frontiersin.orgnih.gov

The link between aldehyde-generating pathways (like the LOX pathway) and ester synthesis is the enzymatic interconversion of aldehydes and alcohols. Aldehydes, derived from either fatty acid or amino acid catabolism, are reduced to their corresponding primary alcohols by the action of alcohol dehydrogenase (ADH) enzymes. frontiersin.orgnih.gov This reduction is a critical step, as alcohols, not aldehydes, are the direct substrates for AAT enzymes in the esterification process. frontiersin.org

The process can be summarized as:

Formation of an aldehyde (e.g., from fatty acid or amino acid breakdown).

Reduction of the aldehyde to an alcohol, catalyzed by ADH.

Utilization of the alcohol by AAT to form an ester. nih.gov

This interconversion ensures that the products of pathways like LOX can be channeled into the production of a diverse array of volatile esters. frontiersin.orgresearchgate.net

Metabolic Precursor Derivations

The building blocks for this compound originate from primary metabolism, specifically from the breakdown of fatty acids and amino acids. These pathways provide the carbon skeletons necessary to construct both the alcohol and acyl portions of the final ester.

Fatty acid metabolism is a central source of precursors for ester biosynthesis. wikipedia.org This metabolism can be broadly divided into two categories relevant to ester formation: the breakdown of long-chain fatty acids and the synthesis of branched-chain fatty acids.

Straight-Chain Precursors : The catabolism of unsaturated fatty acids like linoleic and linolenic acid via the LOX pathway is a well-established source of straight-chain C6 alcohols and aldehydes, which can be used to form esters like hexyl acetate. igem.orgfrontiersin.org

Branched-Chain Precursors : The synthesis of branched-chain esters, such as this compound, relies on precursors derived from branched-chain amino acid (BCAA) catabolism. nih.gov The breakdown of L-isoleucine, for example, generates starter units like 2-methylbutyryl-CoA. researchgate.net These units can then be used by the fatty acid synthase (FASII) system to be elongated into branched-chain fatty acids (BCFAs). researchgate.net Alternatively, these BCAA derivatives can be reduced to form branched-chain alcohols. nih.gov Therefore, fatty acid metabolic pathways are directly involved in creating the specific branched structures required for this class of esters.

Table 2: Precursor Derivation for Ester Biosynthesis

| Precursor Type | Metabolic Origin | Key Molecules/Pathways Involved | Resulting Ester Type | References |

| Straight-Chain Alcohol/Acyl-CoA | Fatty Acid Catabolism | Lipoxygenase (LOX) Pathway, Linoleic Acid, Linolenic Acid, Alcohol Dehydrogenase (ADH) | Straight-Chain Esters (e.g., Hexyl Acetate) | frontiersin.org, nih.gov, igem.org |

| Branched-Chain Alcohol/Acyl-CoA | Amino Acid Catabolism | Branched-Chain Amino Acids (BCAAs) like L-isoleucine, Fatty Acid Synthase (FASII) | Branched-Chain Esters (e.g., this compound) | frontiersin.org, nih.gov, researchgate.net |

Amino Acid Degradation Pathways (e.g., Valine, Leucine (B10760876), Isoleucine)

The biosynthesis of branched-chain esters like this compound is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs)—specifically isoleucine, leucine, and valine. nih.govnyu.edu These essential amino acids serve as the primary source for the carbon skeletons required to form both the alcohol and acyl-CoA moieties of the final ester compound. nih.gov

The degradation process for all three BCAAs begins with two common enzymatic steps. The first is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT), which removes the amino group. nih.govlsuhsc.edu This is followed by an oxidative decarboxylation of the resulting α-keto acids, a reaction carried out by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govlsuhsc.eduontosight.ai After these initial steps, the degradation pathways for each amino acid diverge. nih.gov

Isoleucine Degradation: The catabolism of isoleucine is directly relevant to the formation of the 2-methylbutyrate portion of the target compound. Isoleucine degradation yields acetyl-CoA and propionyl-CoA. nih.govnyu.edu A key intermediate in this pathway is α-keto-β-methylvalerate, which is the direct precursor to 2-methylbutyryl-CoA. pnas.org In fruits like apples, esters derived from isoleucine metabolism are predominant, which corresponds with an accumulation of isoleucine during ripening. pnas.org

Leucine Degradation: The degradation of leucine produces isovaleryl-CoA, which ultimately breaks down into acetyl-CoA and acetoacetate, making leucine a strictly ketogenic amino acid. nih.govnyu.edu The intermediates in this pathway, particularly the branched-chain carbon skeletons, are precursors for branched-chain alcohols like 2-methylpentanol.

The degradation of these amino acids occurs predominantly in the muscle and other extra-hepatic tissues in mammals, but in plants, these pathways are crucial for producing a wide array of secondary metabolites, including volatile esters that contribute to fruit aroma. nyu.edumdpi.com

Table 1: Key Enzymes in Branched-Chain Amino Acid Degradation

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Branched-chain amino acid transaminase | BCAT | Catalyzes the initial transamination of BCAAs to their respective α-keto acids. | nih.govlsuhsc.edu |

| Branched-chain α-keto acid dehydrogenase | BCKD | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids. | nih.govontosight.ai |

| Isovaleryl-CoA dehydrogenase | IVD | An enzyme specific to the leucine degradation pathway. | libretexts.org |

Genetic and Transcriptomic Regulation of Biosynthesis

The production of this compound is tightly controlled at the genetic level. Advances in transcriptomics have allowed researchers to identify specific genes and regulatory networks that govern the synthesis of volatile esters in plants, particularly during fruit ripening.

Differential Gene Expression (DEGs) Associated with Ester Synthesis

The analysis of differentially expressed genes (DEGs) provides insight into which genes are activated or suppressed during ester biosynthesis. Transcriptomic studies comparing different developmental stages of fruits have identified numerous DEGs associated with the production of volatile compounds. For instance, in a study on strawberry fruits, 27 DEGs were found to be closely related to the synthesis of esters and lactones. mdpi.com These genes belonged to several key enzyme families, including alcohol acyltransferases (AAT), lipoxygenases (LOX), alcohol dehydrogenases (ADH), and cytochrome P450s. mdpi.com

Similarly, research in kiwifruit identified several DEGs crucial for ester biosynthesis by focusing on the biosynthetic pathways for the necessary precursors. nih.gov These included genes encoding aldehyde dehydrogenases (AdALDH1, AdALDH2), fatty acid desaturases (AdFAD1, AdFAD2), an alcohol dehydrogenase (AdADH3), and a critical alcohol acyltransferase (AdAT17). nih.gov In peppers, transcriptome analysis also revealed that many DEGs were enriched in metabolic pathways related to volatile aroma compound synthesis, including those for fatty acids and amino acids. nih.gov The expression of these genes is often ripening-dependent and can be induced by hormones like ethylene (B1197577). nih.gov

Table 2: Examples of Differentially Expressed Genes (DEGs) in Ester Synthesis

| Gene Family/Gene | Plant | Function in Volatile Synthesis | Reference |

|---|---|---|---|

| AAT, LOX, ADH, P450 | Strawberry | Precursor and ester formation | mdpi.com |

| AdALDH1, AdALDH2 | Kiwifruit | Aldehyde metabolism for alcohol precursor formation | nih.gov |

| AdFAD1, AdFAD2 | Kiwifruit | Fatty acid desaturation for precursor synthesis | nih.gov |

| AdAT17 | Kiwifruit | Final condensation step of ester formation | nih.gov |

Identification and Characterization of Regulatory Genes

Central to the synthesis of volatile esters are the genes that encode the primary enzymes catalyzing the reactions. The most critical of these are the alcohol acyltransferases (AATs), which belong to the BAHD acyltransferase family. nih.gov These enzymes catalyze the final step in ester formation: the condensation of an alcohol with an acyl-CoA. nih.gov

Specific AAT genes have been identified as key players in aroma production in various fruits. For example, SAAT in strawberry (Fragaria x ananassa) and AAT1 in its wild relative show strong induction upon ripening and are responsible for producing a range of volatile esters. nih.govresearchgate.net In tomato, a single gene, SlAAT1, is thought to be predominantly responsible for ester formation. researchgate.net In peach, PpAAT1 has been shown to have a strong esterification ability. mdpi.com The expression of these AAT genes often correlates directly with the emission of ester volatiles during fruit ripening. nih.govuni-lj.si

Other important regulatory genes are those that control the supply of precursors (alcohols and acyl-CoAs). These include:

Alcohol Dehydrogenases (ADHs): These enzymes reduce aldehydes to form the alcohols needed for esterification. Their expression often increases in ripe fruit. uni-lj.sinih.gov

Lipoxygenases (LOX), Hydroperoxide Lyases (HPL), and Fatty Acid Desaturases (FAD): These are involved in the fatty acid degradation pathway, which generates many of the straight-chain alcohol and acyl-CoA precursors. mdpi.comnih.gov

Branched-Chain Amino Acid Aminotransferases (BCATs): These initiate the degradation of BCAAs, which provides the branched-chain precursors for esters like this compound. nih.gov

Transcription Factors (TFs) Governing Volatile Production

The expression of the structural genes mentioned above is controlled by a higher level of regulation involving transcription factors (TFs). mdpi.com These proteins bind to the promoter regions of target genes to activate or repress their transcription, thereby orchestrating the entire biosynthetic pathway. Several TF families have been implicated in the regulation of fruit aroma. mdpi.com

MYB family: In strawberry, FaMYB10 is a general regulator of the flavonoid pathway and is correlated with SAAT expression. mdpi.com Another MYB factor, FaEOBII, positively regulates the production of the volatile eugenol. mdpi.com

NAC family: NAC TFs have been shown to directly target and promote the expression of ester synthesis genes in fruits like apple, peach, and tomato during ripening. mdpi.com The tomato TF NOR-like1, a member of the NAC family, affects the accumulation of various metabolites, including phenolic acids and flavonoids. oup.com

AP2/ERF family: In peach, the transcription factor PpERF61 can activate the expression of terpene synthase genes. mdpi.com Given the coordinated regulation of volatile pathways, similar TFs likely influence ester production.

bZIP and bHLH families: In tomato, correlations have been found between bZIP and MYB transcription factors and metabolites like glutamine, a key nitrogen source for amino acid synthesis. nih.gov In peach, bHLH TFs have been identified as potential regulators of sugar metabolism, which is linked to fruit ripening and aroma development. mdpi.com

The ripening process itself is often under the control of master regulatory TFs, such as RIN (a MADS-box TF) and TAGL1 in tomato, which control ethylene biosynthesis and, consequently, the expression of many downstream aroma-related genes. oup.comnih.gov

Co-expression Network Analysis of Metabolites and Genes

To understand the complex regulatory landscape of ester biosynthesis, researchers employ systems biology approaches like co-expression network analysis. nih.gov This method, often using tools like Weighted Gene Co-expression Network Analysis (WGCNA), identifies modules of genes that have highly correlated expression patterns across different conditions or time points. mdpi.comoup.com These co-expressed gene modules are often functionally related.

By correlating the expression patterns of these gene modules with the abundance of specific metabolites (like volatile esters), scientists can identify key candidate genes and regulators. nih.govnih.gov For example, a co-expression analysis in pepper identified network modules that were highly correlated with the relative content of volatile aroma compounds. nih.gov In tomato, this approach has successfully detected direct correlations between regulatory genes (like TFs) and key metabolites. nih.gov In peach, WGCNA was used to build a co-expression network that linked specific TFs to functional genes involved in sugar metabolism, a process intertwined with aroma development. mdpi.com This powerful analytical tool helps to move beyond single-gene studies to reveal the broader regulatory architecture controlling the production of compounds like this compound. oup.com

Non-Canonical Biosynthetic Routes in Plants

While the degradation of amino acids and fatty acids represents the canonical, or standard, pathway for producing ester precursors, plants also possess metabolic flexibility that allows for non-canonical routes. ox.ac.uk These alternative pathways can become significant under specific conditions or in certain tissues and are crucial for understanding the full metabolic potential of a plant. ox.ac.uknih.gov

A prominent example of a non-canonical pathway relevant to branched-chain ester synthesis was discovered in ripening apple fruit. pnas.org Instead of relying solely on the degradation of isoleucine to produce the necessary α-ketoacid precursor, apples can utilize a biosynthetic pathway involving the enzyme citramalate synthase . This enzyme catalyzes the condensation of acetyl-CoA and pyruvate. pnas.org The product is then channeled through a series of reactions, using the same enzymes as the valine synthesis pathway, to ultimately produce α-keto-β-methylvalerate—the direct precursor of the 2-methylbutyryl group. pnas.org

This finding is significant because it demonstrates that the precursors for complex esters are not exclusively derived from degradative processes. pnas.org Instead, a de novo biosynthetic pathway can be employed to generate these building blocks, highlighting the integrated and flexible nature of plant metabolism. ox.ac.uk Such non-canonical fluxes are of great interest for metabolic engineering, as they represent alternative ways to enhance the production of valuable compounds. ox.ac.uk

Biological Roles and Functional Significance of 2 Methylpentyl 2 Methylbutyrate

Contribution to Complex Volatile Organic Compound (VOC) Signatures

Marker Compound Identification in Specific Stages or Varieties

While not a universally recognized marker, the presence or varying concentration of 2-methylpentyl 2-methylbutyrate (B1264701) and related esters can be indicative of specific developmental stages or varieties of fruits. For instance, in strawberries, the concentration of various esters, including those structurally similar to 2-methylpentyl 2-methylbutyrate, changes significantly during ripening. nih.gov In some melon varieties, specific esters like methyl 2-methylbutanoate have been identified as varying between climacteric (ethylene-dependent ripening) and non-climacteric fruit during senescence. researchgate.net The unique combination of these volatile compounds, including this compound, can serve as a chemical fingerprint to distinguish between different cultivars or maturation states.

Impact on Organoleptic Traits of Fruits

Table 1: Examples of Related Esters in Fruit Volatiles

| Compound Name | Fruit Found In | Reference |

|---|---|---|

| Ethyl 2-methylbutyrate | Strawberry | nih.gov |

| Methyl 2-methylbutanoate | Melon | researchgate.net |

| Pentyl 2-methylbutyrate | Capsicum annuum | nih.gov |

| Methyl 2-methylbutyrate | Strawberry | thegoodscentscompany.com |

Physiological Functions within Biological Systems

The direct physiological roles of this compound within biological systems have not been extensively studied. However, by examining the broader class of esters, to which it belongs, we can infer its potential functions.

Role in Lipid Transport and Metabolism (referencing broader ester class activities)

Esters are fundamental to lipid metabolism. nih.gov A primary example is triglycerides, which are esters composed of a glycerol (B35011) backbone and three fatty acids. britannica.com These molecules are the main dietary fats and are broken down by enzymes called lipases into their constituent parts for absorption in the small intestine. britannica.com They are then reassembled and transported in lipoproteins throughout the body. youtube.com Cholesterol esters, another class of esters, are crucial for cholesterol transport and storage, playing a role in maintaining cellular homeostasis. creative-proteomics.com Long-chain fatty acyl-CoA esters are key intermediates in numerous lipid metabolic pathways and also act as important signaling molecules. nih.gov The transport and regulatory functions of these esters are often facilitated by specific binding proteins. nih.gov

Contribution to Energy Source and Storage Mechanisms (referencing broader ester class activities)

Triglycerides are the primary form of energy storage in adipose tissue. britannica.combritannica.com When the body requires energy, these esters are hydrolyzed to release fatty acids, which can then be oxidized to produce ATP. britannica.combritannica.com The energy density of fats is significantly higher than that of carbohydrates, making esters an efficient long-term energy reserve. Adipose cells are specialized for the synthesis and breakdown of these triglycerides. britannica.com

Potential as a Membrane Stabilizer (referencing broader ester class activities)

The lipid bilayer that forms cellular membranes is composed of various lipids, including phospholipids (B1166683) and cholesterol. nih.gov The incorporation of certain esters can influence the physical properties of these membranes. For example, cholesterol esters contribute to the structure and fluidity of cell membranes and are important components of lipid rafts, which are specialized membrane microdomains involved in cell signaling. creative-proteomics.com Studies on model membranes have shown that other types of esters, such as methacrylate (B99206) esters, can be incorporated into lipid bilayers, affecting their stability and fluidity. acs.orgnih.govacs.org Specifically, the presence of these esters can lower the main transition temperature of the lipid membrane, indicating an increase in membrane fluidity. nih.govacs.org This suggests that esters like this compound could potentially intercalate between the lipid chains of a membrane, influencing its physical state and, consequently, its function. nih.govacs.org

Ecological and Inter-Organismal Interactions

A thorough review of scientific literature and chemical databases reveals no known instances of this compound being naturally involved in the complex communication systems between organisms in an ecosystem.

There is currently no scientific data to suggest that this compound plays a role in the interactions between plants and pests. It has not been identified as a component of plant volatile emissions that either attract or repel herbivorous insects or other pests.

Table 1: Research Findings on the Role of this compound in Plant-Pest Interactions

| Study/Source | Pest Species | Plant Species | Observed Effect |

| N/A | No data available | No data available | No data available |

Similarly, there is no evidence to indicate that this compound contributes to the chemical signaling that mediates interactions between plants and their pollinators. It has not been identified as a floral volatile responsible for attracting bees, butterflies, moths, or other pollinating animals.

Table 2: Research Findings on the Contribution of this compound to Plant-Pollinator Dynamics

| Study/Source | Pollinator Species | Plant Species | Observed Effect |

| N/A | No data available | No data available | No data available |

Future Research Directions and Emerging Paradigms for 2 Methylpentyl 2 Methylbutyrate Research

Comprehensive Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of 2-methylpentyl 2-methylbutyrate (B1264701) in plants remains largely uncharacterized, presenting a significant area for future investigation. The formation of this ester is presumed to follow the general route of ester biosynthesis, which involves the condensation of an alcohol (2-methylpentanol) and an acyl-CoA thioester (2-methylbutyryl-CoA). The precursors for both these moieties are derived from branched-chain amino acid (BCAA) metabolism. nih.govoup.comoup.com

The biosynthesis of the BCAA valine and isoleucine, which serve as the precursors for the 2-methylbutyrate and 2-methylpentyl groups respectively, involves a series of enzymatic steps. Key enzymes in this pathway include threonine deaminase, acetohydroxyacid synthase, ketolacid reductoisomerase, dihydroxyacid dehydratase, and branched-chain aminotransferase (BCAT). nih.govoup.com The final step in BCAA synthesis is a transamination reaction catalyzed by BCATs, which converts branched-chain α-keto acids into the corresponding amino acids. oup.com Conversely, the catabolism of BCAAs, which initiates the formation of the alcohol and acyl-CoA, is also initiated by BCATs. nih.gov

While the general framework of BCAA metabolism is understood, the specific isozymes and regulatory networks that channel intermediates towards the synthesis of 2-methylpentyl 2-methylbutyrate are yet to be identified. Future research should focus on identifying and characterizing the specific alcohol acyltransferases (AATs) responsible for the final esterification step. These enzymes are known to exhibit substrate specificity, and identifying the AAT that preferentially utilizes 2-methylpentanol and 2-methylbutyryl-CoA is crucial. Furthermore, a detailed investigation into the regulation of the BCAA metabolic flux towards volatile ester production, as opposed to primary metabolic functions like protein synthesis, is warranted.

Table 1: Key Enzymes in the Putative Biosynthetic Pathway of this compound

| Enzyme | Abbreviation | Function | Reference |

| Threonine Deaminase | TD | Catalyzes the deamination of threonine to α-ketobutyrate, a precursor for isoleucine biosynthesis. | nih.gov |

| Acetohydroxyacid Synthase | AHAS | A key enzyme in the parallel pathways for valine and isoleucine synthesis. | nih.govoup.com |

| Ketolacid Reductoisomerase | KARI | Catalyzes the second step in the parallel pathways towards valine and isoleucine. | nih.gov |

| Dihydroxyacid Dehydratase | DHAD | Involved in both valine and isoleucine biosynthesis. | nih.gov |

| Branched-Chain Aminotransferase | BCAT | Catalyzes the final step of BCAA biosynthesis and the initial step of their catabolism. | nih.govoup.com |

| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step to form this compound. | nih.gov |

Application of Advanced CRISPR-Cas Systems for Gene Editing in Volatile Metabolism

The advent of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) systems has revolutionized plant biotechnology, offering a precise and efficient tool for targeted gene editing. nih.govfrontiersin.orgmdpi.comisaaa.org This technology holds immense potential for modifying the volatile profiles of plants, including the targeted enhancement or reduction of this compound.

By targeting key genes in the BCAA biosynthetic or catabolic pathways, it is possible to modulate the pool of precursors available for ester formation. For instance, upregulating the expression of specific BCATs or AATs through CRISPR-mediated promoter editing could lead to an increased production of this compound. oup.com Conversely, knocking out genes that encode for enzymes in competing metabolic pathways could also divert more substrate towards the synthesis of this target ester. frontiersin.org

While the application of CRISPR-Cas9 to directly modify the production of this compound has not yet been reported, successful gene editing for the modulation of other volatile compounds and metabolic pathways in various crops serves as a strong proof-of-concept. nih.govresearchgate.net Future research should focus on identifying the most effective gene targets for altering the production of this compound and optimizing the CRISPR-Cas9 system for efficient delivery and editing in relevant plant species.

Table 2: Potential CRISPR-Cas9 Targets for Modulating this compound Production

| Gene Target | Potential Outcome | Rationale | Reference |

| Alcohol Acyltransferase (AAT) | Increased or decreased production | Overexpression could enhance synthesis, while knockout would eliminate it. | nih.gov |

| Branched-Chain Aminotransferase (BCAT) | Modulated precursor availability | Targeting specific BCATs could increase the pool of branched-chain alcohols and acyl-CoAs. | oup.com |

| Competing Pathway Genes | Increased precursor availability | Knocking out genes in pathways that compete for the same precursors could redirect metabolic flux. | frontiersin.org |

Development of Predictive Models for Volatile Profile Engineering in Plants

Machine learning algorithms, such as Random Forest, Support Vector Machines (SVM), and neural networks, can be trained on large datasets of plant volatilomes and corresponding genomic and transcriptomic data. mdpi.comresearchgate.netresearchgate.net These models can identify complex relationships between gene expression levels and the production of specific volatile compounds, including this compound. By inputting proposed genetic modifications into a validated predictive model, researchers can simulate the resulting changes in the volatile profile before undertaking laborious and time-consuming laboratory work.

Recent studies have demonstrated the feasibility of using predictive modeling to forecast volatile organic compound (VOC) concentrations in various contexts. mit.edumit.eduacs.org The application of these approaches to plant volatile engineering is a promising avenue of research. Future work should focus on generating the large, high-quality datasets needed to train accurate models and on developing user-friendly software tools that make this technology accessible to a wider range of plant scientists.

Exploration of Novel Biological Activities Beyond Volatile Contribution

While this compound is primarily recognized for its contribution to fruit aroma, there is a growing interest in exploring its potential non-volatile biological activities. Branched-chain volatiles, as a class, have been suggested to play roles in plant defense against herbivores and in attracting seed-dispersing frugivores, who may use these cues to assess the nutritional value of the fruit. nih.gov

The biological activity of esters within a plant can be regulated by carboxylesterases, a large family of enzymes that hydrolyze ester bonds to release an alcohol and a carboxylic acid. researchgate.net This hydrolysis can dramatically alter the biological properties of the parent molecule. It is conceivable that this compound could serve as a precursor to signaling molecules that are released upon enzymatic cleavage.

Future research should investigate the potential ecological roles of this compound, for example, by studying the behavioral responses of insects and other animals to this compound. Additionally, identifying and characterizing the carboxylesterases that act on this compound could provide insights into its potential role in plant signaling and defense pathways.

Biotechnological Approaches for Sustainable Production or Modulation in Bioreactors

The demand for natural flavor and fragrance compounds is on the rise, and biotechnological production in bioreactors offers a sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources. nih.govfoodsafety.institutemdpi.comresearchgate.net Microorganisms such as bacteria and yeast can be engineered to produce a wide range of valuable compounds, including esters like this compound.

Two main strategies are employed for microbial flavor production: de novo biosynthesis and bioconversion. foodsafety.institute In de novo biosynthesis, the microorganism is engineered with the complete biosynthetic pathway to produce the target compound from simple carbon sources. In bioconversion, a precursor molecule is added to the fermentation medium, which the microorganism then converts into the desired product.

The production of other flavor esters in microbial systems has been well-established. nih.gov Future research in this area should focus on identifying or engineering microbial strains with high tolerance to the product and optimizing fermentation conditions to maximize the yield of this compound. The development of efficient in situ product removal techniques will also be crucial to prevent the accumulation of toxic levels of the ester in the bioreactor. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.